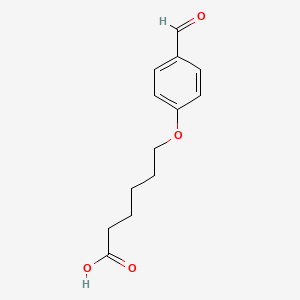

6-(4-Formylphenoxy)hexanoic acid

Description

6-(4-Formylphenoxy)hexanoic acid is a hexanoic acid derivative featuring a 4-formylphenoxy substituent at the terminal position of the six-carbon chain. This compound is primarily utilized as a key intermediate in synthesizing fluorescent coumarin derivatives, particularly 4-styrylcoumarins, which are employed as biomolecule labels due to their red-shifted emission and high quantum yields . The synthesis involves regioselective aldol condensation between dicyanomethylenecoumarin derivatives and aromatic aldehydes, yielding fluorescent probes for applications in optical imaging and diagnostics . Its structure, confirmed via $ ^1H $-NMR spectroscopy (Figure S1 in ), highlights the formyl group's role in enabling conjugation with biomolecules .

Properties

IUPAC Name |

6-(4-formylphenoxy)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-10-11-5-7-12(8-6-11)17-9-3-1-2-4-13(15)16/h5-8,10H,1-4,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXVEWORHFTAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-formylphenoxy)hexanoic acid typically involves the reaction of p-hydroxybenzaldehyde with 6-bromohexanoic acid. The reaction is carried out in acetonitrile under reflux conditions, resulting in the formation of the desired product in good yield . The reaction can be monitored using thin-layer chromatography (TLC) and the product can be purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Formylphenoxy)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products:

Oxidation: 6-(4-Carboxyphenoxy)hexanoic acid.

Reduction: 6-(4-Hydroxyphenoxy)hexanoic acid.

Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Formylphenoxy)hexanoic acid has several applications in scientific research:

Biology: The compound can be used to modify biomolecules for imaging and diagnostic purposes.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-formylphenoxy)hexanoic acid largely depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the phenoxy group can undergo electrophilic substitution. These reactions enable the compound to interact with various molecular targets, facilitating its use in synthetic and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Hexanoic Acid Derivatives

Functional Group Impact on Molecular Interactions

- Hydrogen Bonding: The formyl group in 6-(4-formylphenoxy)hexanoic acid enables aldol condensation with coumarin derivatives, critical for fluorescent probe synthesis . In contrast, the ethoxycarbonyl group in the biphenyl analog facilitates π-π stacking but lacks aldehyde reactivity .

- Enzymatic Targeting: 6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic acid docks into CYP1A2’s active site via hydrogen bonding with Ala317 and π-stacking with Phe125/Phe226, mimicking Fenbufen’s anti-inflammatory mechanism . this compound’s aldehyde group instead enables covalent conjugation with biomolecules (e.g., N-hydroxysuccinimide esters), optimizing probe stability .

Physicochemical and Spectroscopic Comparisons

- Spectroscopy: The formylphenoxy derivative’s $ ^1H $-NMR shows distinct aldehyde proton peaks at ~10 ppm, absent in morpholinyl or biphenyl analogs . Piperidinyl/morpholinyl derivatives exhibit broad NH or CH$_2$ signals from amine groups, influencing their solubility in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.